Cas no 1774902-01-0 (2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid)

2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core functionalized with a carboxylic acid group at the 5-position and a 4-isopropyl-piperazinyl moiety at the 2-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The carboxylic acid group enables further derivatization, while the piperazine ring enhances solubility and binding affinity in target interactions. Its well-defined synthetic pathway ensures high purity and consistency, making it suitable for research and development in medicinal chemistry. The compound’s stability under standard conditions further supports its utility in diverse synthetic workflows.
2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid structure
1774902-01-0 structure
Product name:2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid
CAS No:1774902-01-0
MF:C12H18N4O2
MW:250.296922206879
CID:5152361

2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid
    • Inchi: 1S/C12H18N4O2/c1-9(2)15-3-5-16(6-4-15)12-13-7-10(8-14-12)11(17)18/h7-9H,3-6H2,1-2H3,(H,17,18)
    • InChI Key: YGDLCHDQQXEHMP-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(C(C)C)CC2)=NC=C(C(O)=O)C=N1

2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM511090-1g
2-(4-Isopropylpiperazin-1-yl)pyrimidine-5-carboxylicacid
1774902-01-0 97%
1g
$681 2023-02-02

Additional information on 2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid

2-(4-Isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic Acid: A Comprehensive Overview

The compound 2-(4-isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid, identified by the CAS number 1774902-01-0, is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule incorporates a pyrimidine ring, a piperazine moiety, and a carboxylic acid group, making it a unique candidate for various pharmacological applications.

Recent advancements in chemical synthesis have enabled researchers to explore the structural modifications of this compound, leading to improved bioavailability and potency. The piperazine ring, substituted with an isopropyl group, contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. This feature is particularly advantageous in drug design, where membrane permeability is a critical factor for efficacy.

The pyrimidine core of the molecule is known for its ability to interact with various biological targets, including kinases and other enzyme systems. Studies have shown that 2-(4-isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid exhibits potent inhibitory activity against several kinases, making it a promising lead compound for anti-cancer drug development. Recent research has highlighted its ability to selectively inhibit oncogenic kinases, thereby suppressing tumor growth and metastasis in preclinical models.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential anti-inflammatory and anti-viral activities. The carboxylic acid group plays a crucial role in modulating the molecule's acidity and hydrogen bonding capabilities, which are essential for its interaction with biological targets. Researchers have employed computational methods, such as molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with various protein targets.

The synthesis of 2-(4-isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrimidine ring through cyclization reactions and the subsequent introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. Recent optimizations in these steps have significantly improved the overall yield and purity of the compound.

From an applications perspective, this compound has shown promise in preclinical studies as a potential therapeutic agent for treating chronic diseases such as cancer, inflammation, and viral infections. Its unique combination of structural features and biological activities makes it an attractive candidate for further development into clinical trials. Ongoing research is focused on refining its pharmacokinetic properties and minimizing potential off-target effects to enhance its safety profile.

In conclusion, 2-(4-isopropyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid represents a significant advancement in medicinal chemistry due to its versatile structure and diverse biological activities. With continued research and development efforts, this compound holds great potential for contributing to the discovery of novel therapeutic agents that address unmet medical needs.

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